
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a nitroanilino group, and an oxopentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common synthetic route involves the following steps:
- Protection of the amino group using a suitable protecting group.
- Formation of the peptide bond between the protected amino acid and the nitroanilino derivative.
- Deprotection of the amino group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, pH, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-4-amino-5-(2-aminoethyl)amino-pentanoic acid
- N-(4-nitrophenyl)-2-aminoacetamide
- 5-oxopentanoic acid derivatives
Uniqueness
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N4O6 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(4S)-5-amino-4-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16N4O6/c14-7-11(18)16(10(13(15)21)5-6-12(19)20)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,21)(H,19,20)/t10-/m0/s1 |
InChI-Schlüssel |
AQYCNMRBXQDSAY-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1N([C@@H](CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1N(C(CCC(=O)O)C(=O)N)C(=O)CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
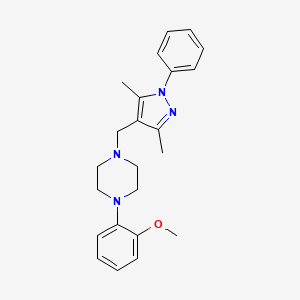
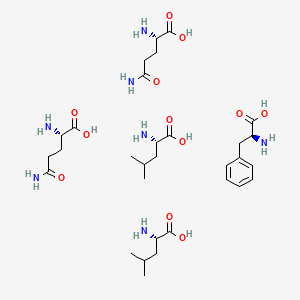
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)
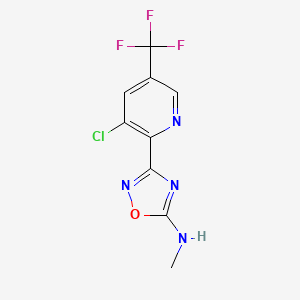
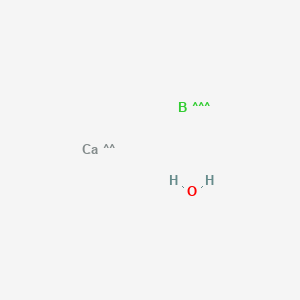


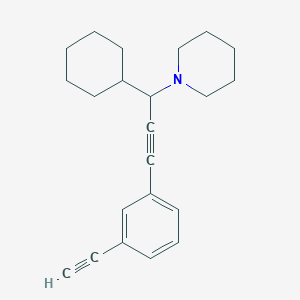

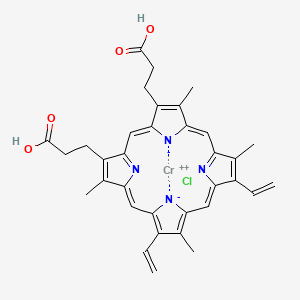
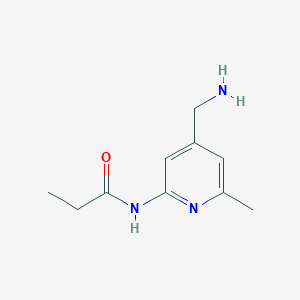
![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)

